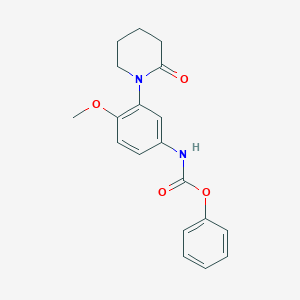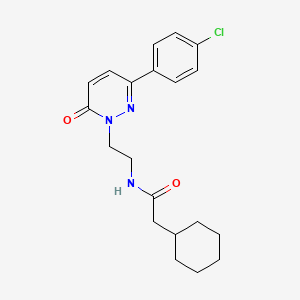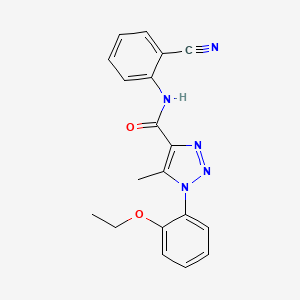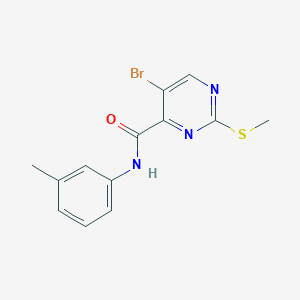![molecular formula C11H13N5 B2465217 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine CAS No. 2310146-09-7](/img/structure/B2465217.png)
2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine is a chemical compound that has gained significant attention in scientific research in recent years. It is a heterocyclic organic compound with a molecular formula of C13H14N6. This compound has been shown to have potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In
科学研究应用
2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine has shown potential applications in various scientific research fields. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In biochemistry, it has been used as a probe to study protein-ligand interactions and enzyme activity. In materials science, it has been used as a building block for the synthesis of novel materials with potential applications in electronics and optoelectronics.
作用机制
The mechanism of action of 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine is not fully understood. However, studies have shown that it interacts with various cellular targets, including enzymes, receptors, and ion channels. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and cyclooxygenases, which are involved in various cellular pathways. It has also been shown to modulate the activity of certain receptors, such as GABA-A and NMDA receptors, which are involved in neurotransmission.
Biochemical and Physiological Effects:
2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that it can modulate neurotransmission and improve cognitive function.
实验室实验的优点和局限性
The advantages of using 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine in lab experiments include its relatively simple synthesis method, its potential applications in various scientific research fields, and its ability to interact with various cellular targets. However, its limitations include its low solubility in aqueous solutions, which can make it difficult to use in certain experiments, and its potential toxicity, which can limit its use in vivo studies.
未来方向
There are several future directions for the study of 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine. One direction is to further explore its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of cancer, inflammation, and neurological disorders. Another direction is to study its interactions with specific cellular targets in more detail, in order to gain a better understanding of its mechanism of action. Additionally, there is potential for the use of 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine in the synthesis of novel materials with potential applications in electronics and optoelectronics.
合成方法
The synthesis of 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine is a multi-step process that involves the reaction of several chemicals. The most common method of synthesizing this compound is through the reaction of 2-chloro-5-nitropyrazine with 1-(1H-pyrazol-1-yl)methanamine in the presence of a reducing agent such as iron powder or Raney nickel. The reaction proceeds through the reduction of the nitro group to an amino group, followed by cyclization to form the azetidine ring. The resulting compound is then further reacted with hydrazine hydrate to form the final product, 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine.
属性
IUPAC Name |
2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-2-14-16(5-1)9-10-7-15(8-10)11-6-12-3-4-13-11/h1-6,10H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLMXUCLRQKSOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2465134.png)
![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2465135.png)

![5-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine](/img/structure/B2465140.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2465141.png)

![(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2465143.png)
![8-(4-benzylpiperidin-1-yl)-7-[(2-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2465144.png)

![(Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B2465146.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-cyanophenyl)acetamide](/img/structure/B2465153.png)

![N-[2-[4-(4-Methoxyphenyl)piperazino]ethyl]-2-oxo-2H-1-benzopyran-3-carboxamide](/img/structure/B2465157.png)